molecular formula C10H12O2 B12349668 1-(4-Hydroxy-3-methylphenyl)propan-2-one CAS No. 88659-81-8

1-(4-Hydroxy-3-methylphenyl)propan-2-one

Cat. No.: B12349668
CAS No.: 88659-81-8
M. Wt: 164.20 g/mol
InChI Key: SGQXQKMSXUGTJE-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, featuring a hydroxy group and a methyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde.

    Reduction: Formation of 1-(4-hydroxy-3-methylphenyl)propan-2-ol.

    Substitution: Formation of halogenated derivatives such as 1-(4-hydroxy-3-bromo-3-methylphenyl)propan-2-one.

Scientific Research Applications

1-(4-Hydroxy-3-methylphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methylphenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Known for its use in the synthesis of vanillin derivatives.

    1-(4-Hydroxyphenyl)propan-2-one: Lacks the methyl group, resulting in different chemical and biological properties.

    1-(3-Hydroxy-4-methylphenyl)propan-2-one: Positional isomer with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

88659-81-8

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(4-hydroxy-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12O2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5,12H,6H2,1-2H3

InChI Key

SGQXQKMSXUGTJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)C)O

Origin of Product

United States

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